2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
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Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H22N4O5 and its molecular weight is 398.419. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure Characterization
Research has focused on the synthesis and characterization of compounds with structural features similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide. For instance, Zhang et al. (2007) synthesized a derivative of 2,5-piperazinedione, which was characterized by elemental analysis, IR, 1H NMR, and single-crystal X-ray diffraction method, highlighting the compound's crystallography and molecular structure (Zhang, Wen, Tang, & Li, 2007).
Biological Activities and Applications
The research also extends to the biological activities and potential therapeutic applications of structurally related compounds:
Antibacterial and Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with 4-methoxybenzaldehyde, which were screened for their antimicrobial activities, indicating potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Leishmanicidal Activity : Foroumadi et al. (2005) synthesized and evaluated the leishmanicidal activity of 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl, 1-piperidinyl, and 1-morpholinyl)-1,3,4-thiadiazoles against Leishmania major, showing strong activity and highlighting potential for treating leishmaniasis (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound, by interacting with these receptors, could potentially affect the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Result of Action
Given its interaction with α1-ars, it can be inferred that the compound could potentially influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-14-13-16(24(27)28)5-8-18(14)21-19(25)20(26)23-11-9-22(10-12-23)15-3-6-17(29-2)7-4-15/h3-8,13H,9-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJYJRUPVBHVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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